molecular formula C21H28O2 B195115 Pregna-4,6-diene-3,20-dione CAS No. 1162-56-7

Pregna-4,6-diene-3,20-dione

Cat. No.: B195115
CAS No.: 1162-56-7
M. Wt: 312.4 g/mol
InChI Key: JGMOKGBVKVMRFX-LEKSSAKUSA-N
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Description

Pregna-4,6-diene-3,20-dione, also known as this compound, is a synthetic derivative and natural metabolite of progesterone. It is a steroid hormone that plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pregna-4,6-diene-3,20-dione can be synthesized through several methods. One common approach involves the dehydrogenation of progesterone. In this method, progesterone undergoes a dehydrogenation reaction in the presence of a dehydrogenation reagent to form this compound . Another method involves the use of microorganisms such as Aspergillus niger for the biotransformation of progesterone into this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of chemical synthesis methods due to their efficiency and scalability. The process typically includes the etherification of progesterone, followed by dehydrogenation and ketal formation to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: Pregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert this compound into other steroidal compounds.

    Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various hydroxylated, chlorinated, and epoxidized derivatives of this compound .

Scientific Research Applications

Pregna-4,6-diene-3,20-dione has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to be metabolically stable and orally active. Unlike some other progestogens, it does not exhibit significant androgenic or estrogenic side effects, making it a valuable compound in medical applications .

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMOKGBVKVMRFX-LEKSSAKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162-56-7
Record name Pregna-4,6-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1162-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Dehydroprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-DEHYDROPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF38VA583P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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